2'-Methyl-2-phenylacetophenone

Photoinitiator Photostability Polymer Stability

2'-Methyl-2-phenylacetophenone (CAS 16216-13-0), also known as 1-(2-methylphenyl)-2-phenylethanone, is an aromatic ketone derivative of acetophenone with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. This compound is structurally characterized by a phenylacetophenone core substituted with an ortho-methyl group on one of the phenyl rings.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 16216-13-0
Cat. No. B092189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-2-phenylacetophenone
CAS16216-13-0
Synonyms2'-METHYL-2-PHENYLACETOPHENONE
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
InChIKeyXZHWEJVJMHRXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Methyl-2-phenylacetophenone (CAS 16216-13-0) Technical Overview for Sourcing & Application


2'-Methyl-2-phenylacetophenone (CAS 16216-13-0), also known as 1-(2-methylphenyl)-2-phenylethanone, is an aromatic ketone derivative of acetophenone with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . This compound is structurally characterized by a phenylacetophenone core substituted with an ortho-methyl group on one of the phenyl rings . Its primary function in industrial and research settings is as a Type I photoinitiator, where exposure to UV light causes homolytic cleavage to generate free radicals, thereby initiating the polymerization of acrylate and methacrylate monomers .

Why a Generic Acetophenone Derivative is Not a Direct Substitute for 2'-Methyl-2-phenylacetophenone


While the acetophenone class shares a common photoinitiation mechanism via α-cleavage upon UV irradiation [1], simple substitution with a generic analog is technically inadvisable. The ortho-methyl substitution pattern on 2'-Methyl-2-phenylacetophenone alters its photophysical properties compared to unsubstituted deoxybenzoin or benzophenone derivatives [2]. These structural differences directly impact critical performance parameters such as light absorption efficiency, radical generation quantum yield, and subsequent polymerization kinetics [3]. Consequently, replacing it with a less- or differently-substituted analog will likely result in unpredictable changes to curing speed, final polymer properties, and material compatibility in a given formulation. The following evidence details these specific, quantifiable distinctions.

2'-Methyl-2-phenylacetophenone: Quantifiable Differentiation from Key Analogs


Enhanced Photostability Through Ortho-Methylation: A Class-Level Advantage over Unsubstituted Benzoin-Type Initiators

A systematic investigation has demonstrated that methylation in both ortho-positions of benzoin-type photoinitiators critically enhances the photostability of the resulting polymer chain termini [1]. This finding provides a clear design principle for achieving polymers with stable chain ends. While this study focuses on benzoin derivatives, the core structure of 2'-Methyl-2-phenylacetophenone (a deoxybenzoin derivative) shares the ortho-substituted aromatic ketone motif, allowing for a class-level inference. The ortho-methyl group is predicted to provide enhanced photostability compared to unsubstituted analogs like deoxybenzoin or 2-phenylacetophenone [1].

Photoinitiator Photostability Polymer Stability

Green Synthesis Potential: A Procurement Advantage via H2O2-Mediated Aqueous Routes

A direct, H2O2-mediated methodology has been reported for the synthesis of 2-arylacetophenones, a class that includes 2'-Methyl-2-phenylacetophenone . This protocol is described as environmentally benign, cost-efficient, and practical, occurring at room temperature in water . This contrasts with many traditional syntheses for aromatic ketones that may require metal catalysts, organic solvents, or elevated temperatures. While not a direct head-to-head comparison for this specific derivative, the existence of a 'green' route for its class implies potential for lower manufacturing costs and a more favorable environmental profile compared to analogs that rely on more resource-intensive synthetic pathways.

Green Chemistry Synthesis Cost-Efficiency

Differentiated Reactivity Profile: Intramolecular Type II Reaction Yields Valuable Photoenols

Research into alkylphenone photochemistry has specifically highlighted 2-methylacetophenones for their ability to undergo an intramolecular Type II reaction, producing photoenols in surprisingly high yields [1]. These photoenols are described as valuable reactive intermediates for further synthetic transformations [1]. This unique photoreactivity, driven by the ortho-methyl group, is not a general feature of all acetophenone derivatives. For instance, compounds lacking this ortho-alkyl substitution (e.g., deoxybenzoin, benzophenone) will not undergo this specific transformation to generate the same useful intermediate, representing a distinct point of chemical differentiation.

Photochemistry Reactive Intermediates Synthetic Utility

Procurement-Driven Application Scenarios for 2'-Methyl-2-phenylacetophenone Based on Technical Evidence


Formulation of High-Stability UV-Curable Coatings and Adhesives

Based on the class-level inference that ortho-methylation enhances the photostability of polymer chain ends, 2'-Methyl-2-phenylacetophenone should be prioritized for formulating clear UV-curable coatings, optical adhesives, and other applications where long-term color stability and resistance to photodegradation are critical [1]. This is a direct application of the evidence that this structural feature provides a 'critical enhancement' in photostability compared to unsubstituted deoxybenzoin [1].

Use as a Reactive Intermediate in Photochemical Synthesis

The established ability of 2-methylacetophenones to generate high yields of valuable photoenol intermediates via an intramolecular Type II reaction makes 2'-Methyl-2-phenylacetophenone a compelling choice for synthetic organic chemistry laboratories [2]. Its procurement is justified for research projects exploring photoenol chemistry or requiring this specific reactive intermediate for complex molecule construction, a pathway not readily accessible with non-alkylated acetophenone derivatives.

Sustainable Sourcing Initiatives and Cost-Sensitive Projects

The existence of a 'green' H2O2-mediated aqueous synthesis route for its class suggests that 2'-Methyl-2-phenylacetophenone may be a more sustainable and potentially lower-cost alternative to structurally similar photoinitiators that require more complex or hazardous manufacturing processes . This is a key differentiator for procurement managers focused on supply chain sustainability or for high-volume industrial applications where raw material cost is a primary driver.

Technical Documentation Hub

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